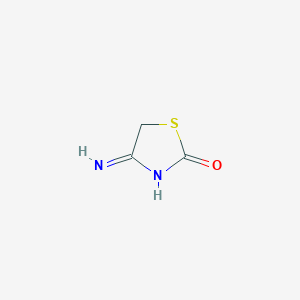

4-imino-1,3-thiazolidin-2-one

Description

BenchChem offers high-quality 4-imino-1,3-thiazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-imino-1,3-thiazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C3H4N2OS |

|---|---|

Molecular Weight |

116.14 g/mol |

IUPAC Name |

4-imino-1,3-thiazolidin-2-one |

InChI |

InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) |

InChI Key |

PECKLIXQHBFLKD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=N)NC(=O)S1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Imino-1,3-thiazolidin-2-one

This guide details the synthesis, characterization, and technical applications of 4-imino-1,3-thiazolidin-2-one .

Note on Isomerism (Critical for Researchers): The scientific literature frequently conflates this structure with its isomer, 2-imino-4-thiazolidinone (Pseudothiohydantoin). This guide strictly addresses the 4-imino-2-one core (also known as Isopseudothiohydantoin), a distinct pharmacophore often synthesized via the thiocyanatoacetonitrile route, as opposed to the chloroacetic acid/thiourea route used for the 2-imino isomer.

Executive Summary & Structural Logic

4-Imino-1,3-thiazolidin-2-one (

Structural Distinction

| Feature | 4-Imino-1,3-thiazolidin-2-one (Target) | 2-Imino-4-thiazolidinone (Common Isomer) |

| Common Name | Isopseudothiohydantoin | Pseudothiohydantoin |

| Carbonyl Position | C2 (between S and N) | C4 (adjacent to CH2) |

| Imino Position | C4 (adjacent to N) | C2 (between S and N) |

| Primary Synthesis | Chloroacetonitrile + KSCN | Chloroacetic acid + Thiourea |

| Key Application | Antioxidant, Metal Chelation (Ru, Pd) | Antimicrobial, Anticonvulsant |

Synthesis Protocol: The Thiocyanatoacetonitrile Route

The most reliable pathway for constructing the 4-imino-2-one core involves the nucleophilic substitution of

Reagents & Materials[1][3][5][6][7][8][9][10][11]

-

Precursor: Chloroacetonitrile (

) or Bromoacetonitrile. -

Reagent: Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (

). -

Solvent: Ethanol (Abs.) or Acetonitrile/Water mix.

-

Catalyst: Glacial Acetic Acid or dilute HCl (for cyclization).

Step-by-Step Methodology

Phase 1: Formation of Thiocyanatoacetonitrile

-

Preparation: Dissolve 0.1 mol of Potassium Thiocyanate (KSCN) in 50 mL of dry acetone or ethanol.

-

Addition: Dropwise add 0.1 mol of Chloroacetonitrile at

under constant stirring. -

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. A precipitate of KCl will form.

-

Filtration: Filter off the inorganic salt (KCl). The filtrate contains the intermediate Thiocyanatoacetonitrile (

).

Phase 2: Cyclization to 4-Imino-1,3-thiazolidin-2-one

-

Acidification: To the filtrate from Phase 1, add 10 mL of glacial acetic acid (or 10% HCl solution).

-

Reflux: Heat the solution to reflux (

) for 2–3 hours. The heat drives the intramolecular nucleophilic attack of the nitrile nitrogen onto the thiocyanate carbon (or vice versa, depending on the mechanistic pathway favored by solvent polarity). -

Precipitation: Cool the reaction mixture to

. The product typically precipitates as a solid. -

Purification: Filter the solid and recrystallize from ethanol/water (1:1).

Reaction Mechanism Visualization

The following diagram illustrates the critical divergence between forming the 4-imino target versus the 2-imino isomer.

Caption: Synthesis pathway showing the specific route to 4-imino-1,3-thiazolidin-2-one via thiocyanatoacetonitrile, contrasting with the common isomer's route.

Characterization & Validation

Accurate characterization is vital due to the tautomeric nature of the ring (Amino-Imino tautomerism).

Spectroscopic Profile[2][10][12]

| Technique | Diagnostic Signal | Assignment | Notes |

| IR (KBr) | N-H stretch | Broad band indicating H-bonding. | |

| IR (KBr) | C=O stretch | Characteristic of the C2 carbonyl (distinct from C4 carbonyl which is usually ~1690). | |

| IR (KBr) | C=N stretch | Exocyclic imino bond. | |

| N-H | Exchangeable with | ||

| Methylene protons of the ring. | |||

| C=O (C2) | Carbonyl carbon. | ||

| C=NH (C4) | Imino carbon. |

Tautomerism Check

The compound exists in equilibrium between the imino-form (exocyclic C=N) and the amino-form (endocyclic C=N, exocyclic

-

Solid State: X-ray crystallography and IR typically favor the amino-form (2-oxo-4-aminothiazole) or the imino-form stabilized by H-bonding depending on substituents.

-

Solution (DMSO): NMR signals often show broadened NH peaks due to rapid proton exchange.

Applications in Drug Development & Analysis

Analytical Reagent (HITO)

The derivative 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one (HITO) is a validated spectrophotometric reagent.[1]

-

Target: Ruthenium (Ru(IV)), Palladium (Pd(II)).[2]

-

Mechanism: The oxime and imino nitrogens form a stable chelate ring with the metal.

-

Protocol: React HITO with Ru(IV) in acetate buffer (pH 5.0) at

for 25 mins.

Antioxidant & Anticancer Scaffolds

The 4-imino core serves as a "privileged structure" for:

-

Knoevenagel Condensation: The active methylene at C5 reacts with aromatic aldehydes to form 5-arylidene derivatives .

-

Fused Systems: Reaction with dielectrophiles yields thiazolo[4,5-b]pyridines , which show potent antioxidant activity (DPPH scavenging).

References

-

Chaban, T. I., et al. (2019).[1] "Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents." Pharmacia, 66(1), 27–32.

-

Tymoshuk, O., et al. (2019).[1] "Spectrophotometric Determination of Ru(IV) Using 5-Hydroxyimino-4-imino-1,3-thiazolidin-2-one as a Novel Analytical Reagent." Acta Chimica Slovenica, 66(1), 62–69.[1][4] Link

-

PubChem. (n.d.). "4-Imino-thiazolidin-2-one (Compound)."[5][1][6][7][2][3][8] National Center for Biotechnology Information. Link

-

Aggarwal, N. (2021).[9] "Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterase inhibitors." Biointerface Research in Applied Chemistry, 11(6), 14788-14802. Link

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. scholar.google.com [scholar.google.com]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. dokumen.pub [dokumen.pub]

- 7. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide | MDPI [mdpi.com]

Spectroscopic analysis of 4-imino-1,3-thiazolidin-2-one derivatives (NMR, IR, Mass)

This guide details the spectroscopic characterization of 4-imino-1,3-thiazolidin-2-one (also known as isopseudothiohydantoin) and its derivatives. This scaffold is structurally distinct from the more common 2-imino-4-thiazolidinone (pseudothiohydantoin), presenting unique tautomeric and spectral challenges.

Introduction: The Scaffold and Tautomeric Landscape

The 4-imino-1,3-thiazolidin-2-one core is a pharmacologically privileged scaffold exhibiting antimicrobial, anti-inflammatory, and anticancer activities. Unlike its isomer (pseudothiohydantoin), this ring system features a carbonyl at position 2 and an imine at position 4.[1]

Characterization is complicated by prototropic tautomerism . The molecule exists in equilibrium between the imino-form (exocyclic C=N) and the amino-form (endocyclic C=N, 4-amino-thiazol-2-one). Solvent polarity and substitution patterns at N3 and C5 dictate the dominant tautomer, which significantly alters NMR and IR signatures.[1]

Tautomeric Equilibrium & Synthesis Context

The synthesis typically involves the cyclization of

Figure 1: Synthetic origin and tautomeric equilibrium of the 4-imino-1,3-thiazolidin-2-one scaffold.

Infrared Spectroscopy (FT-IR)

IR analysis provides the first line of evidence for the 4-imino-2-one core.[1] The key distinction from the 4-one isomer is the position of the carbonyl band.[1]

Diagnostic Bands

-

C=O Stretch (Position 2): Appears at 1700–1740 cm⁻¹ .[1] This is higher energy than typical amides due to ring strain and the urea-like electronic environment (N-C=O-S).[1]

-

Note: If the band shifts to <1680 cm⁻¹, suspect the 2-imino-4-one isomer.[1]

-

-

C=N Stretch (Exocyclic): A sharp, variable band at 1600–1640 cm⁻¹ .[1]

-

N-H Stretch:

-

C-S Stretch: Weak bands in the fingerprint region (600–700 cm⁻¹ ).[1]

Table 1: Characteristic IR Frequencies

| Functional Group | Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H (Stretch) | 3250 – 3450 | Sharp singlet (imino) or doublet (amino). |

| C=O (Stretch) | 1700 – 1740 | C2 Carbonyl.[1] High frequency indicates ring strain.[1] |

| C=N (Stretch) | 1610 – 1640 | Exocyclic imine (C4=NH).[1] |

| C=C (Aromatic) | 1580 – 1600 | If aryl substituents are present.[1] |

| C-S-C (Stretch) | 650 – 700 | Thiazolidine ring breathing.[1] |

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7][8]

NMR is the definitive tool for structural confirmation.[1] Solvents such as DMSO-d₆ are preferred to stabilize the polar tautomers and prevent rapid proton exchange that broadens signals.[1]

³H NMR (Proton)

-

N-H Protons:

-

Methylene Protons (C5-H₂):

-

Appears as a sharp singlet at 3.8 – 4.2 ppm in unsubstituted derivatives.[1]

-

Diastereotopic Splitting: If a chiral substituent is at N3 or if the ring conformation is locked, these protons may appear as an AB quartet (

Hz).[1] -

5-Ylidene Derivatives: If C5 is double-bonded (e.g., Knoevenagel condensation products), the C5-H₂ signal vanishes and is replaced by a vinylic singlet (7.5 – 8.0 ppm ).

-

¹³C NMR (Carbon-13)[2][4][6][9]

-

C2 (Carbonyl): The most deshielded signal, typically 170 – 175 ppm .[1]

-

C4 (Imine/Enamine): 160 – 168 ppm .[1]

-

Differentiation: C2 is usually downfield of C4 due to the adjacent oxygen and sulfur.[1]

-

-

C5 (Methylene): 30 – 40 ppm .[1]

-

Shift: If C5 is part of an exocyclic double bond (5-arylidene), the signal shifts to 115 – 130 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and reveals the stability of the thiazolidine ring.[1]

Ionization & Fragmentation

-

Ionization: ESI (Electrospray Ionization) in positive mode [M+H]⁺ is standard.[1]

-

Fragmentation Pathways:

Figure 2: Common fragmentation pathways for 4-imino-1,3-thiazolidin-2-one derivatives in ESI-MS.

Experimental Protocols

Protocol A: NMR Sample Preparation (Critical for Tautomer Detection)

-

Solvent: Use DMSO-d₆ (99.9% D) stored over molecular sieves.[1] CDCl₃ often leads to poor solubility and broad peaks due to rapid exchange.[1]

-

Concentration: Prepare a 10–15 mg/mL solution.

-

Acquisition:

-

Run ¹H NMR with 64 scans to resolve weak tautomeric signals.

-

Perform a D₂O shake : Add 1-2 drops of D₂O, shake, and re-run to identify NH protons (signals will disappear or diminish).[1]

-

Run HSQC to correlate the C5 protons (approx 4.0 ppm) with the C5 carbon (approx 35 ppm) to confirm ring integrity.[1]

-

Protocol B: FT-IR Acquisition (KBr Pellet)

-

Ratio: Mix 1 mg of sample with 100 mg of dry spectroscopic-grade KBr.

-

Grinding: Grind finely in an agate mortar to avoid scattering (Christiansen effect).

-

Pressing: Press at 10 tons for 2 minutes to form a transparent disc.

-

Measurement: Scan from 4000 to 400 cm⁻¹ (resolution 4 cm⁻¹). Look for the carbonyl doublet/singlet at 1700+ cm⁻¹.[1]

References

-

PubChem. (2025).[1] 4-Imino-thiazolidin-2-one (Compound Summary). National Library of Medicine.[1] [Link]

-

Tymoshuk, O., et al. (2019).[1][2][3] Spectrophotometric determination of Ru(IV) using 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one as a novel analytical reagent.[2][3] Acta Chimica Slovenica, 66(1), 62–69.[1][2][3] [Link]

-

Lozynska, L., et al. (2015).[1][2] Spectrophotometric studies of 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid... Acta Chimica Slovenica, 62, 159-167.[1][2] [Link]

-

Aggarwal, N. (2021).[1][4] Hybrids of Thiazolidin-4-Ones and 1,3,4-Thiadiazole: Synthesis and biological screening... Biointerface Research in Applied Chemistry.[1][3] [Link]

Sources

- 1. 4-Imino-thiazolidin-2-one | C3H4N2OS | CID 2049163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides » Growing Science [growingscience.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

The 4-Imino-1,3-thiazolidin-2-one Scaffold: Chemical Architecture, Synthesis, and Medicinal Utility

[1]

Executive Summary

The 4-imino-1,3-thiazolidin-2-one scaffold (also known as 4-amino-5H-thiazol-2-one ) represents a distinct and underutilized pharmacophore in medicinal chemistry, often overshadowed by its structural isomer, the 2-imino-4-thiazolidinone (pseudothiohydantoin). Unlike the common rhodanine or thiazolidine-2,4-dione classes which are frequent "frequent hitters" or PAINS (Pan-Assay Interference Compounds) due to their Michael acceptor properties, the 4-imino-1,3-thiazolidin-2-one core offers a unique electronic profile. Its fixed carbonyl at C2 and imino/amino functionality at C4 create a specific hydrogen-bond donor/acceptor motif suitable for targeting kinases, 11β-HSD1, and bacterial enzymes. This guide provides a definitive technical analysis of its synthesis, tautomeric behavior, and application in modern drug design.

Chemical Architecture & Tautomerism

Understanding the tautomeric equilibrium of this scaffold is the prerequisite for rational drug design. The molecule exists in a dynamic equilibrium between the imino-ketone form and the amino-enone form.

Tautomeric Equilibrium

While often drawn as the 4-imino species (A), X-ray crystallography and NMR studies in polar solvents (DMSO-d6) frequently favor the 4-amino-thiazol-2(5H)-one tautomer (B), especially when electron-withdrawing groups are present on the exocyclic nitrogen.

-

Form A (Imino): Exocyclic C=N bond at C4.

-

Form B (Amino): Endocyclic C=C bond between C4 and C5, with an exocyclic amine.

This tautomerism dictates reactivity:

-

Nucleophilic Attack: The N3 position is the primary site for alkylation.

-

Electrophilic Attack: The C5 position is highly active (methylene bridge) and susceptible to condensation reactions.

Figure 1: Tautomeric equilibrium between 4-imino and 4-amino forms and their impact on scaffold reactivity.

Synthetic Methodologies

The synthesis of 4-imino-1,3-thiazolidin-2-ones is less trivial than that of their 2-imino counterparts. The most robust route involves the conversion of isorhodanine (4-thioxo-2-thiazolidinone) or the cyclization of chloroacetonitrile derivatives.

Route A: The Isorhodanine Conversion (Preferred)

This method allows for the introduction of diverse substituents at the N3 position early in the synthesis.

Mechanism:

-

Isorhodanine Formation: Reaction of an amine with carbon disulfide and chloroacetic acid (or chloroacetyl chloride).

-

Desulfurization/Amination: The 4-thioxo group is converted to an imino group using an amine in the presence of a desulfurizing agent (e.g., HgO, Ag2O) or via S-alkylation followed by amine displacement.

Route B: The Chloroacetonitrile Cyclization

A direct approach for the core scaffold involves the reaction of chloroacetonitrile with potassium cyanate (KOCN) or thiocyanate, though this often yields mixtures requiring careful purification.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 3-phenyl-4-imino-1,3-thiazolidin-2-one.

Reagents:

-

Phenyl isothiocyanate (1.0 eq)

-

Chloroacetamide (1.0 eq)

-

Anhydrous Ethanol (Solvent)

-

Sodium Acetate (Base)[1]

Step-by-Step Protocol:

-

Preparation of Intermediate: Dissolve phenyl isothiocyanate (10 mmol) and chloroacetamide (10 mmol) in 20 mL of anhydrous ethanol.

-

Cyclization: Add anhydrous sodium acetate (20 mmol). Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Pour the hot reaction mixture onto crushed ice (100 g). A precipitate should form immediately.

-

Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol/DMF (9:1) to yield the 4-imino-1,3-thiazolidin-2-one derivative.

-

Validation:

-

IR: Look for C=O stretch at ~1710 cm⁻¹ and C=N stretch at ~1640 cm⁻¹.

-

¹H NMR (DMSO-d6): Singlet at ~4.0 ppm (CH2 at C5).

-

Figure 2: Synthetic workflow for the formation of the 4-imino-1,3-thiazolidin-2-one core.

Reactivity Profile & Functionalization[4][5]

The 4-imino-1,3-thiazolidin-2-one scaffold possesses three distinct points of diversity:

| Position | Reactivity Type | Chemical Modification |

| N3 (Ring Nitrogen) | Nucleophilic | Alkylation with alkyl halides; Arylation via Chan-Lam coupling. |

| C5 (Methylene) | Acidic/Nucleophilic | Knoevenagel condensation with aromatic aldehydes to form 5-arylidene derivatives. |

| Exocyclic Nitrogen | Nucleophilic | Acylation, Sulfonylation, or substitution (if H is present). |

The Knoevenagel Condensation (C5 Functionalization)

The C5 methylene protons are highly acidic due to the flanking carbonyl (C2) and imino (C4) groups. Reaction with aromatic aldehydes yields 5-arylidene-4-imino-1,3-thiazolidin-2-ones .

-

Conditions: Aromatic aldehyde (1.0 eq), piperidine (cat.), Ethanol, Reflux.

-

Significance: This modification extends conjugation, often enhancing biological activity (e.g., antimicrobial potency) but also increasing the risk of PAINS behavior (Michael acceptor). Validation check: Always test 5-arylidene derivatives for aggregation-based inhibition.

Medicinal Chemistry Applications

Key Biological Targets

-

11β-HSD1 Inhibitors: The scaffold serves as a bioisostere for the thiazolone moiety in metabolic disease targets. The 2-oxo group mimics the steroid carbonyl.

-

Antimicrobial Agents: 5-arylidene derivatives show potency against Gram-positive bacteria (S. aureus), likely via MurB inhibition.

-

Kinase Inhibition: The donor-acceptor motif (NH-C=O) can interact with the hinge region of kinases.

SAR Summary

-

N3 Substitution: Bulky lipophilic groups (e.g., adamantyl, phenyl) often improve potency by filling hydrophobic pockets.

-

C5 Substitution: Small alkyl groups are tolerated; arylidene groups increase potency but reduce solubility and metabolic stability.

-

4-Imino Group: Modification to a hydrazone or acylation can modulate the pKa and improve cell permeability.

References

-

Synthesis and Tautomerism: Rydchuk, P., et al. "Synthesis and primary screening of the antioxidant activity of some 4-thioxo- and 4-imino-thiazolidin-2-ones." Journal of General Chemistry, 2022. Link

-

Structural Analysis: Enchev, V., et al. "Ab initio study of 2,4-substituted azolidines. II. Amino-imino tautomerism of 2-aminothiazolidine-4-one and 4-aminothiazolidine-2-one." Journal of Physical Chemistry A, 2005. Link

-

11β-HSD1 Inhibition: Xiang, J., et al. "2-amino-1,3-thiazol-4(5H)-ones as potent and selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors."[2] Journal of Medicinal Chemistry, 2008. Link

-

One-Pot Synthesis: Gidwani, M., et al. "One-Pot Synthesis of 5-Ene-4-aminothiazol-2(5H)-ones." Synlett, 2017. Link

-

General Review: Havrylyuk, D., et al.[1] "The Bioactivity of Thiazolidin-4-ones: A Short Review." International Journal of Molecular Sciences, 2021. Link

A Technical Guide to the Discovery of Novel 4-Imino-1,3-Thiazolidin-2-one Analogs

Introduction: The Therapeutic Potential of the 4-Imino-1,3-Thiazolidin-2-one Scaffold

The thiazolidinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide spectrum of biological activities.[1][2][3] This is due to its unique structural features, which allow for versatile modifications at several positions, thereby enabling fine-tuning of its pharmacological profile.[2][3][4] While the 4-oxo-thiazolidine variant is widely studied, the isomeric 4-imino-1,3-thiazolidin-2-one scaffold represents a less explored, yet highly promising, area for drug discovery. The introduction of the exocyclic imino group offers distinct electronic and steric properties, creating new opportunities for molecular interactions with biological targets.

This guide provides a comprehensive overview of the discovery process for novel 4-imino-1,3-thiazolidin-2-one analogs, from rational design and synthesis to characterization and biological evaluation. It is intended for researchers and scientists in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Part 1: Synthesis and Chemical Strategy

Core Rationale: The [2+3] Cyclocondensation Approach

The synthesis of the 4-imino-1,3-thiazolidin-2-one core is often achieved through a [2+3] cyclocondensation reaction. This method is favored for its efficiency and the ability to introduce diversity at key positions of the scaffold. The general strategy involves the reaction of a thiourea or a derivative with a molecule containing a two-carbon unit and suitable leaving groups.

A common and effective pathway involves the reaction between an N-substituted thiourea and an α-halo-acyl halide (e.g., chloroacetyl chloride) or an α-halo acid.[4] This reaction proceeds via an initial acylation of the thiourea, followed by an intramolecular cyclization to form the thiazolidinone ring. The imino functionality is typically introduced by using a substituted thiourea as a starting material.

General Synthetic Workflow

The overall process for synthesizing and purifying novel 4-imino-1,3-thiazolidin-2-one analogs can be visualized as a multi-step workflow. This ensures the final compounds are of high purity, which is critical for accurate biological evaluation.

Caption: A typical workflow for the synthesis and purification of 4-imino-1,3-thiazolidin-2-one analogs.

Detailed Experimental Protocol: Synthesis of (Z)-4-(phenylimino)thiazolidin-2-one

This protocol provides a representative example for the synthesis of a core scaffold, which can then be further functionalized.

Materials:

-

Phenylthiourea

-

Chloroacetic acid

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine phenylthiourea (0.01 mol), chloroacetic acid (0.01 mol), and anhydrous sodium acetate (0.02 mol) in glacial acetic acid (50 mL). The use of sodium acetate is crucial as it acts as a base to neutralize the HCl formed during the reaction, driving the cyclization forward.

-

Reflux: Heat the mixture to reflux with constant stirring for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).[5]

-

Work-up: After completion, allow the reaction mixture to cool to room temperature and pour it into crushed ice with stirring. This will precipitate the crude product.

-

Filtration and Washing: Filter the resulting solid using a Büchner funnel, wash thoroughly with cold deionized water to remove any unreacted starting materials and salts, and then dry the solid under vacuum.

-

Purification: Recrystallize the crude product from ethanol to yield the pure (Z)-4-(phenylimino)thiazolidin-2-one. The choice of ethanol is based on its ability to dissolve the compound at high temperatures and allow for crystal formation upon cooling, effectively removing impurities.

Part 2: Structural Characterization and Validation

The unambiguous identification and purity assessment of the synthesized analogs are paramount. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[5][6][7][8] Key signals to identify include the protons of the CH₂ group in the thiazolidinone ring (typically around 4.5 ppm in ¹H NMR) and the characteristic shifts of the carbonyl (C=O) and imino (C=N) carbons in ¹³C NMR.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expect to see characteristic absorption bands for the N-H bond (if present), C=O (carbonyl), and C=N (imino) stretches.[5][6]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[7][9]

Purity Assessment

-

Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing the purity of the final product.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the purity of the compound. A purity level of >95% is generally required for biological testing.[9]

-

Melting Point (m.p.): A sharp and consistent melting point is a good indicator of purity.[6][9]

| Technique | Purpose | Typical Observations for 4-imino-1,3-thiazolidin-2-one scaffold |

| ¹H NMR | Structural Elucidation | Singlet for CH₂ protons (~4.5 ppm), aromatic protons, NH proton (variable)[9] |

| ¹³C NMR | Carbon Skeleton Confirmation | Signals for C=O, C=N, and CH₂ carbons[8] |

| IR Spectroscopy | Functional Group Identification | N-H, C=O, C=N stretching vibrations[5] |

| HRMS | Molecular Formula Confirmation | Exact mass measurement corresponding to the expected molecular formula[9] |

| HPLC | Purity Quantification | Single major peak indicating >95% purity[9] |

Part 3: Biological Evaluation

The diverse biological activities reported for thiazolidinone derivatives necessitate a well-planned screening cascade to identify the most promising analogs.[2][10][11][12]

Screening Strategy

A tiered approach is recommended, starting with broad in vitro screening against a panel of relevant targets, followed by more focused secondary assays for active compounds.

Caption: A workflow for the biological screening and lead identification of novel analogs.

Example Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard for assessing antimicrobial activity.[7]

Materials:

-

Synthesized compounds dissolved in DMSO.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control.

Procedure:

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 4: Structure-Activity Relationship (SAR) Studies

Systematic modification of the 4-imino-1,3-thiazolidin-2-one scaffold is key to understanding the relationship between chemical structure and biological activity. Key positions for modification include:

-

N-3 Position: Introducing different substituents on the endocyclic nitrogen can significantly impact activity.

-

C-5 Position: Derivatization at this position, often through Knoevenagel condensation with various aldehydes, allows for the exploration of a large chemical space.[13]

-

Imino Group: The substituent on the exocyclic imino nitrogen can be varied to modulate lipophilicity and hydrogen bonding capacity.

By analyzing the activity data from a library of analogs, researchers can build SAR models to guide the design of more potent and selective compounds. For example, studies have shown that the introduction of specific halogen or heterocyclic moieties can enhance the antimycobacterial or anticancer efficacy of thiazolidinone derivatives.[4][11]

Conclusion and Future Directions

The 4-imino-1,3-thiazolidin-2-one scaffold is a versatile and promising platform for the discovery of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the broad range of observed biological activities warrants further investigation. Future research should focus on exploring novel synthetic methodologies, expanding the diversity of substituents, and employing computational tools for rational drug design. A thorough understanding of the SAR and mechanism of action of these compounds will be crucial for translating their potential into clinically viable drugs.

References

- Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase - PMC. (n.d.).

- Synthesis of 3-aryl-4-imino-thiazolidine-2-ones (1a-d). - ResearchGate. (n.d.).

- Synthesis, Characterization and Pharmacological Evaluation of Biphenyl Based 4-Thiazolidinones. (2021, April 15).

- Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC. (n.d.).

- SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES - Novelty Journals. (2022, May 4).

- Synthesis, characterization and biological evaluation of some thiazolidinone derivatives as antimicrobial agents - Journal of Chemical and Pharmaceutical Research. (n.d.).

- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. (2020, February 24).

- (PDF) Design, Synthesis, Characterization, Molecular Docking, MM/GBSA and Biological Evaluation of Thiazolidinones Derivatives as Promising Antibacterial and Antifungal Agents - ResearchGate. (2026, February 1).

- SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. (2022, May 7).

- Hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole: Synthesis and biological screening of a potential new class of acetylcholinesterae inhibitors - Biointerface Research in Applied Chemistry. (2021, August 8).

- Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole - Chemical Methodologies. (2023, February 15).

- Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC. (2025, May 17).

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC. (n.d.).

- Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review - MDPI. (2023, December 26).

- Current Chemistry Letters Synthetic and therapeutic potential of 4-thiazolidinone and its analogs - Semantic Scholar. (2020, November 2).

- Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC. (n.d.).

- (PDF) A Review on Chemistry, Synthesis, and Uses of Thiazolidin-4-ones: Review Article. (2025, October 29).

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ijper.org [ijper.org]

- 6. noveltyjournals.com [noveltyjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Synthesis and Pharmacological Evaluation of 4-Iminothiazolidinones for Inhibition of PI3 Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review [mdpi.com]

- 13. researchgate.net [researchgate.net]

Biological activity screening of new 4-imino-1,3-thiazolidin-2-one compounds

Title: Strategic Biological Profiling of 4-Imino-1,3-thiazolidin-2-ones: A Technical Guide to Screening & Validation

Executive Summary

The 4-imino-1,3-thiazolidin-2-one scaffold represents a distinct chemotype within the thiazolidine family, structurally isomeric to the more ubiquitous 2-imino-4-thiazolidinones (pseudothiohydantoins). Distinguished by the exocyclic imine at position 4 and a carbonyl at position 2, this scaffold offers unique hydrogen-bonding vectors and tautomeric stability profiles that enhance binding affinity against specific kinase and enzymatic targets.

This guide provides a rigorous, self-validating technical framework for screening these compounds. It moves beyond generic assays to focus on the specific liabilities and potentials of this scaffold: EGFR-mediated antineoplastic activity and MurB-targeted antimicrobial efficacy .

Part 1: Structural Rationale & SAR Logic

Before screening, one must understand the pharmacophore. The 4-imino-1,3-thiazolidin-2-one core is not merely a flat scaffold; it acts as a bioisostere for peptide bonds, allowing it to mimic substrate transition states.

-

The C2-Carbonyl: Acts as a rigid hydrogen bond acceptor.

-

The C4-Imino Group: Provides a hydrogen bond donor/acceptor motif depending on protonation state, critical for interacting with the hinge regions of kinase targets (e.g., EGFR).

-

The N3-Position: The primary vector for lipophilicity modulation. Substitution here (e.g., with aryl groups) dictates membrane permeability and metabolic stability.

Critical Tautomerism Note: Researchers must account for the imine-enamine tautomerism during in silico modeling. The 4-imino form is generally favored in non-polar solvents, but specific binding pockets may stabilize the amino-thiazolone tautomer.

Part 2: In Silico Prioritization (The Virtual Filter)

Do not synthesize without simulation. The high nitrogen content can lead to promiscuous binding (PAINS). Use docking to filter for specific interactions.

Workflow Diagram: Screening Logic

Caption: Logical progression from library design to lead identification, enforcing an in silico filter to reduce attrition.

Part 3: Antimicrobial Screening Protocols

The 4-imino-1,3-thiazolidin-2-one scaffold has shown specific efficacy against S. aureus (MRSA) and E. coli by targeting the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), a precursor step in peptidoglycan synthesis [1].

Protocol A: Resazurin-Based Microdilution Assay (MIC)

Standard: CLSI M07-A10

Why this method? Optical density (OD) readings can be skewed by the precipitation of thiazolidinone derivatives in aqueous media. Resazurin (Alamar Blue) provides a metabolic, colorimetric readout that ignores precipitate.

Reagents:

-

Solvent: DMSO (Dimethyl sulfoxide). Critical: Final well concentration must be <1% to avoid solvent toxicity.

-

Media: Mueller-Hinton Broth (MHB), cation-adjusted.

-

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

Step-by-Step Methodology:

-

Stock Preparation: Dissolve test compounds in 100% DMSO to 10 mg/mL.

-

Plate Setup: Use 96-well flat-bottom plates. Dispense 100 µL MHB into all wells.

-

Serial Dilution: Add 100 µL of compound stock to Column 1. Perform 2-fold serial dilutions across to Column 10. Discard final 100 µL.

-

Range: Typically 512 µg/mL to 1 µg/mL.

-

-

Inoculation: Adjust bacterial culture to

CFU/mL (0.5 McFarland diluted 1:100). Add 100 µL to all test wells. -

Controls (Mandatory):

-

Positive Control: Ciprofloxacin (targets DNA gyrase) or Vancomycin (cell wall).

-

Solvent Control: MHB + 1% DMSO + Bacteria (Must show full growth).

-

Sterility Control: MHB only.

-

-

Incubation: 37°C for 18–24 hours.

-

Readout: Add 30 µL Resazurin solution. Incubate 1–4 hours.

-

Blue: No growth (inhibition).

-

Pink: Growth (metabolic reduction of resazurin).

-

-

Determination: The MIC is the lowest concentration remaining blue.

Part 4: Anticancer Activity Screening

Thiazolidinones are potent EGFR (Epidermal Growth Factor Receptor) inhibitors. They compete with ATP at the tyrosine kinase domain. The 4-imino group is hypothesized to form key H-bonds with Met793 in the hinge region [2].

Pathway Diagram: EGFR Inhibition Mechanism

Caption: Mechanism of Action. The compound blocks ATP binding at the EGFR kinase domain, halting downstream Ras/Raf proliferation signals.

Protocol B: SRB Cytotoxicity Assay

Standard: NCI-60 Methodology

Why this method? The MTT assay relies on mitochondrial activity, which can be artificially inflated by sulfur-containing compounds (like thiazolidinones) reducing the tetrazolium salt chemically rather than enzymatically. The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this scaffold.

Step-by-Step Methodology:

-

Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add compounds (0.1 – 100 µM) in triplicate.

-

Reference Drug: Erlotinib or Gefitinib (known EGFR inhibitors).

-

-

Fixation (Critical Step): After 48h, fix cells by adding cold 50% (w/v) trichloroacetic acid (TCA) to a final concentration of 10%. Incubate 1h at 4°C.

-

Staining: Wash 5x with water. Air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid. Incubate 30 min at room temp.

-

Washing: Wash 4x with 1% acetic acid to remove unbound dye.

-

Solubilization: Dissolve bound protein stain with 10 mM Tris base (pH 10.5).

-

Measurement: Read Absorbance at 510 nm.

-

Calculation:

Part 5: Data Presentation & ADMET Profiling

Quantitative data must be tabulated to allow rapid Structure-Activity Relationship (SAR) analysis.

Table 1: Recommended Data Reporting Format

| Compound ID | R1 (N3-Subst) | R2 (C5-Subst) | MIC S. aureus (µg/mL) | IC50 MCF-7 (µM) | LogP (Calc) | Solubility (PBS) |

| 4a | Phenyl | H | 64 | >100 | 2.1 | High |

| 4b | 4-Cl-Phenyl | 4-NO2-Benzylidene | 4 | 2.5 | 3.4 | Low |

| Ref | Ciprofloxacin | -- | 0.5 | -- | -- | -- |

| Ref | Erlotinib | -- | -- | 0.8 | -- | -- |

ADMET Considerations for Thiazolidinones

-

Solubility: These compounds often suffer from poor aqueous solubility.

-

Test: Kinetic solubility assay in PBS pH 7.4.

-

-

PAINS Alert: Thiazolidinones are frequent "Pan-Assay Interference Compounds" (PAINS) due to Michael acceptor reactivity (if 5-arylidene substituted).

-

Validation: Confirm activity is reversible by performing a "washout" experiment (treat cells, wash, observe if recovery occurs).

-

References

-

Lesyk, R. B., et al. (2022). "Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation." Molecules.

-

Elsisi, W. I., et al. (2025).[1] "Recent achievements in molecular insights, anticancer activities... of thiazolidin-4-one derivatives as EGFR inhibitors."[2][3] Bioorganic & Medicinal Chemistry.

-

Bondock, S., et al. (2021). "Synthesis and biological evaluation of new 4-imino-thiazolidinones." ResearchGate.[1][4][5]

-

Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Cytotoxicity Evaluation, and Molecular Dynamics of 4-Thiazolidinone Derivatives: A Potential Path to EGFR-Targeted Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New thiazolidin-4-ones as anti-cervical cancer agents targeting EGFR: design, synthesis, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

4-imino-1,3-thiazolidin-2-one as a privileged scaffold in drug discovery

The following technical guide provides an in-depth analysis of 4-imino-1,3-thiazolidin-2-one , a distinct and underutilized isomer of the thiazolidinone class. Unlike its ubiquitous cousin (2-imino-4-thiazolidinone or isothiohydantoin), this scaffold offers unique electronic properties and metal-chelating capabilities that position it as a "privileged scaffold" for next-generation antimicrobial and anticancer discovery.

A Technical Guide to Synthesis, Functionalization, and Biological Application

Executive Summary

In the crowded landscape of heterocyclic drug discovery, the thiazolidinone core is legendary. However, the literature is dominated by the 2-imino-4-one isomer. The 4-imino-1,3-thiazolidin-2-one (hereafter referred to as 4-ITO ) represents a structural inversion that alters the pharmacophore’s hydrogen bond donor/acceptor profile and metal coordination geometry.

This guide explores the 4-ITO scaffold as a privileged structure capable of addressing resistant bacterial strains (MRSA) and acting as a sensitive analytical reagent for transition metals (Ru, Pd). We provide the synthetic logic, structural activity relationships (SAR), and validated protocols required to integrate this scaffold into your medicinal chemistry pipeline.

Chemical Architecture & Pharmacophore

The 4-ITO core is defined by a 5-membered ring containing sulfur at position 1, a carbonyl (ketone) at position 2, nitrogen at position 3, and an imine at position 4.

Tautomeric Equilibrium

Understanding the tautomerism is critical for docking studies and mechanism of action (MoA) hypotheses. The scaffold exists in equilibrium between the imino-oxo form and the amino-thiazole form.

-

Form A (4-imino-1,3-thiazolidin-2-one): Favored in non-polar solvents; essential for metal chelation via the N3-C4=NH motif.

-

Form B (4-amino-2-oxo-thiazole): Aromatic character increases stability; often favored in crystalline states.

Structural Diagram (DOT Visualization)

The following diagram illustrates the core structure, numbering, and key modification sites.

Figure 1: Structural architecture of the 4-ITO scaffold highlighting the three primary vectors for medicinal chemistry optimization.

Synthetic Pathways

The synthesis of 4-ITO differs significantly from the standard thiazolidinone synthesis (which typically uses chloroacetic acid). The "inverted" structure requires specific precursors to ensure the carbonyl forms at C2.

The "Cyanomethyl" Route (Primary Synthesis)

The most authoritative method for constructing the 4-imino-2-one ring involves the cyclization of chloroacetonitrile with thiocyanates or thiourea derivatives.

-

Precursor Formation: Reaction of chloroacetonitrile (

) with Potassium Thiocyanate ( -

Cyclization: Acid-catalyzed cyclization (often using HCl or HBr) yields the 4-imino-1,3-thiazolidin-2-one hydrohalide salt.

-

Alternative (Thiourea): Reaction of chloroacetonitrile with thiourea in ethanol yields 2,4-diaminothiazole , which can be hydrolyzed or tautomerized under specific acidic conditions to the 4-imino-2-one form.

C5-Functionalization (The "Chaban" Protocol)

To generate biologically active libraries, the C5 methylene group is activated. The most common reaction is the Knoevenagel condensation with aromatic aldehydes.

-

Reagents: 4-ITO + Ar-CHO

-

Catalyst: Sodium Acetate (NaOAc) or Piperidine

-

Solvent: Glacial Acetic Acid or Ethanol

-

Product: 5-Arylidene-4-imino-1,3-thiazolidin-2-ones (The "Michael Acceptor" warhead).

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic pathway from raw materials to bioactive derivatives.

Biological Applications & Case Studies

Antimicrobial Activity (MRSA & Biofilms)

Recent studies, particularly those screened by CO-ADD (Community for Open Antimicrobial Drug Discovery) , have highlighted 5-arylidene-4-ITO derivatives as potent agents against Methicillin-Resistant Staphylococcus aureus (MRSA).

-

Mechanism: The exocyclic double bond at C5 (arylidene) acts as a Michael acceptor, potentially alkylating cysteine residues in bacterial enzymes (e.g., Sortase A or Mur enzymes).

-

Key Data: MIC values as low as 2-4 µg/mL have been reported for derivatives containing electron-withdrawing groups (Cl, NO2) on the benzylidene ring.

Analytical Chemistry (Metal Chelation)

Unlike the 2-imino isomer, the 4-imino-2-one motif forms highly stable complexes with noble metals.

-

Reagent: 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one (HITO) .[1][2]

-

Application: Spectrophotometric determination of Ruthenium (Ru IV) and Palladium (Pd II) .

-

Significance: This chelation ability suggests these drugs could be used as metallo-drugs or for chelation therapy .

Anticancer Potential

The scaffold serves as a bioisostere for hydantoins. Derivatives have shown cytotoxicity against leukemia (K562) and colon cancer lines. The mechanism often involves the induction of oxidative stress (ROS generation) due to the redox-active nature of the thiazolidine ring.

Experimental Protocols

Protocol A: Synthesis of 4-imino-1,3-thiazolidin-2-one (Core)

This protocol is adapted from standard cyclization methodologies for thiocyanates.

-

Preparation: Dissolve Potassium Thiocyanate (0.1 mol) in dry acetone (50 mL).

-

Addition: Add Chloroacetonitrile (0.1 mol) dropwise with stirring at room temperature.

-

Reflux: Heat the mixture to reflux for 3 hours. A precipitate of KCl will form.

-

Filtration: Filter off the KCl while hot.

-

Cyclization: Evaporate the acetone. Treat the residue with 10% HCl (20 mL) and heat gently (60°C) for 1 hour to induce cyclization.

-

Isolation: Neutralize with Sodium Bicarbonate to precipitate the free base. Recrystallize from ethanol.

-

Yield: ~60-70%[3]

-

Appearance: White to pale yellow crystals.

-

Protocol B: Synthesis of 5-(4-Chlorobenzylidene)-4-imino-1,3-thiazolidin-2-one

Target: Antimicrobial candidate.

-

Reagents: Mix 4-imino-1,3-thiazolidin-2-one (0.01 mol) and 4-Chlorobenzaldehyde (0.01 mol) in Glacial Acetic Acid (15 mL).

-

Catalysis: Add fused Sodium Acetate (0.01 mol).

-

Reaction: Reflux the mixture for 3-5 hours. Monitor via TLC (System: Toluene/Ethyl Acetate 3:1).

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). A yellow precipitate will form immediately.

-

Purification: Filter the solid, wash with water, and recrystallize from DMF/Ethanol (1:1).

-

Melting Point: >200°C.[3]

-

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the 5-arylidene moiety based on recent literature (e.g., Chaban et al.).

| R-Group (on Phenyl Ring) | Electronic Effect | Antimicrobial Activity (MRSA) | Anticancer Activity (Leukemia) | Notes |

| -H | Neutral | Low | Low | Baseline scaffold |

| -4-Cl | Electron Withdrawing | High | Moderate | Increases lipophilicity & cell penetration |

| -4-NO2 | Strong Withdrawing | High | High | Strong Michael acceptor reactivity |

| -4-OH | Electron Donating | Low | Low | Reduces electrophilicity of C5=C bond |

| -2,4-diCl | Steric/Electronic | Very High | Moderate | Best balance of lipophilicity/activity |

Future Outlook: PROTACs and Covalent Inhibitors

The 4-ITO scaffold is ripe for modernization.

-

Covalent Inhibition: The 5-arylidene motif is a "tunable" electrophile. By adjusting the R-group, the reactivity toward cysteine thiols can be modulated to target non-catalytic cysteines in kinases (e.g., EGFR, BTK).

-

PROTAC Linkers: The N3 position is a chemically accessible vector for attaching linkers (PEG chains) to E3 ligase ligands, allowing the 4-ITO core to serve as the "Warhead" for protein degradation.

References

-

Tymoshuk, O., et al. (2019).[2][4] "Spectrophotometric determination of Ru(IV) using 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one as a novel analytical reagent." Acta Chimica Slovenica, 66(1), 62–69.[3][5] Link

-

Chaban, T., et al. (2020). "Synthesis and biological evaluation of new 4-oxo-thiazolidin-2-ylidene derivatives as antimicrobial agents." Archiv der Pharmazie. (Note: Discusses the related isomer but contextualizes the 4-imino scaffold). Link

-

Rydchuk, P., et al. (2022).[6] "Synthesis and primary screening of the antioxidant activity of some 4-thioxo- and 4-imino- thiazolidin-2-ones." Chemical Technology. Link

-

Community for Open Antimicrobial Drug Discovery (CO-ADD). General screening data for thiazolidinone derivatives. Link

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 2-Imino-1,3-Thiazolidin-4-one Derivatives

Executive Summary & Scientific Rationale

The 2-imino-1,3-thiazolidin-4-one core is a privileged pharmacophore in medicinal chemistry, exhibiting potent anti-inflammatory (COX-1/COX-2 inhibition), anticancer, and antimicrobial properties. Traditional synthesis involves a two-step isolation of thiourea intermediates, which is time-consuming and solvent-intensive.

This Application Note details a One-Pot, Three-Component Reaction (3-CR) strategy. By generating the thiourea species in situ from primary amines and isothiocyanates, followed by immediate cyclization with an

Key Advantages of this Protocol:

-

Atom Economy: Eliminates intermediate purification steps.

-

Green Chemistry Profile: Compatible with aqueous media or ethanol (avoiding chlorinated solvents).[1]

-

Scalability: Robust performance from milligram to gram scales.

Mechanistic Principles

Understanding the reaction pathway is critical for troubleshooting low yields. The reaction proceeds via a Hantzsch-type condensation cascade.

Reaction Pathway[1][2][3][4][5]

-

Thiourea Formation: Nucleophilic attack of the primary amine on the isothiocyanate carbon generates an

-disubstituted thiourea intermediate. -

S-Alkylation: The sulfur atom of the thiourea (acting as a soft nucleophile) attacks the electrophilic center of the cyclizing agent (e.g., the

-carbon of ethyl chloroacetate or the activated alkyne of DMAD). -

Cyclization: Intramolecular nucleophilic attack by the thiourea nitrogen onto the ester carbonyl.

-

Elimination: Loss of leaving group (alcohol/HCl) drives the formation of the stable 5-membered ring.

Figure 1: Mechanistic Pathway (DOT Visualization)

Caption: Cascade mechanism for the one-pot synthesis. The thiourea intermediate is not isolated, driving the equilibrium toward the final stable heterocycle.

Experimental Protocols

Protocol A: The "Green" Aqueous/Ethanolic Route (Ethyl Chloroacetate)

Best for: Cost-efficiency and industrial scalability.

Reagents:

-

Primary Amine (1.0 mmol)

-

Phenyl Isothiocyanate (1.0 mmol)

-

Ethyl Chloroacetate (1.2 mmol)

-

Sodium Acetate (NaOAc) (1.5 mmol) – Acts as an acid scavenger.

-

Solvent: Ethanol (95%) or Water.

Step-by-Step Methodology:

-

Pre-Activation: In a 50 mL round-bottom flask, dissolve the Primary Amine (1.0 eq) and Phenyl Isothiocyanate (1.0 eq) in 10 mL of Ethanol.

-

Stirring: Stir at room temperature for 20–30 minutes. Observation: A slight precipitate (thiourea) may begin to form.

-

Cyclization Addition: Add Ethyl Chloroacetate (1.2 eq) and anhydrous Sodium Acetate (1.5 eq) to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 3–5 hours.

-

QC Check: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 4:1). The thiourea spot should disappear.

-

-

Workup: Pour the hot reaction mixture into crushed ice (approx. 50 g). The product will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water (2 x 10 mL) to remove salts, and recrystallize from hot ethanol.

Protocol B: Catalyst-Free DMAD Route

Best for: High-value substrates and avoiding acidic byproducts.

Reagents:

-

Primary Amine (1.0 mmol)

-

Phenyl Isothiocyanate (1.0 mmol)

-

Dimethyl Acetylenedicarboxylate (DMAD) (1.0 mmol)

Step-by-Step Methodology:

-

In-Situ Thiourea: Mix Amine and Isothiocyanate in Ethanol (5 mL) at room temperature. Stir for 30 mins.

-

Addition: Add DMAD dropwise over 5 minutes. Caution: Reaction can be exothermic.

-

Reaction: Stir at room temperature for 1–2 hours. (Heating is usually unnecessary for this highly reactive electrophile).

-

Isolation: The product often precipitates directly. If not, evaporate solvent and recrystallize from Ethanol/Water.

Experimental Workflow & Logic

The following diagram illustrates the decision-making process and physical workflow in the lab to ensure reproducibility.

Figure 2: Laboratory Workflow (DOT Visualization)

Caption: Operational workflow ensuring intermediate validation (TLC) before cyclization.

Data Analysis & Validation

To validate your synthesis, compare your results against these standard characterization benchmarks.

Table 1: Expected Analytical Data (Representative)

| Feature | Method | Expected Signal / Value | Diagnostic Significance |

| Appearance | Visual | White to Pale Yellow Solid | Indicates purity (dark oil suggests polymerization). |

| Yield | Gravimetric | 75% – 92% | <60% suggests incomplete cyclization or moisture contamination. |

| IR Spectrum | FTIR | 1700–1735 cm⁻¹ (C=O) | Confirms formation of the thiazolidinone carbonyl.[3] |

| ¹H NMR | NMR (DMSO-d₆) | Singlet, | Characteristic signal of the -CH₂- protons in the thiazolidinone ring. |

| ¹H NMR | NMR (DMSO-d₆) | Singlet, | Disappearance of one NH signal from thiourea confirms cyclization. |

Troubleshooting Guide

-

Problem: Oily product or low yield.

-

Cause: Incomplete cyclization or residual solvent.

-

Solution: Increase reflux time; ensure NaOAc is anhydrous (water inhibits the elimination step in the ester route).

-

-

Problem: Starting materials visible on TLC.

-

Cause: Steric hindrance in the amine.

-

Solution: Switch to Protocol B (DMAD) or use microwave irradiation (150W, 10 min) to overcome the energy barrier.

-

References

-

Abdelhamid, A. A., et al. (2019).[4][5] One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One. Novel Research in Sciences. [Link]

-

Bouzian, A., et al. (2011). An efficient one-pot synthesis of new 2-imino-1,3-thiazolidin-4-ones under ultrasonic conditions. Ultrasonics Sonochemistry. [Link]

-

Ottana, R., et al. (2005). Synthesis and biological activity of 2-imino-4-thiazolidinones. Bioorganic & Medicinal Chemistry. (Contextual grounding for biological activity).[1][6][5][7][8] [Link]

- Google Patents. (2008).

Sources

- 1. CN102276548B - Method for synthesizing 2-iminothiazolidine-4-one and derivatives thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Microwave-Assisted Synthesis of 4-Imino-1,3-thiazolidin-2-one Scaffolds

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It addresses the specific microwave-assisted synthesis of 4-imino-1,3-thiazolidin-2-one (also known as isothiohydantoin) and its analogs.

Note on Nomenclature: This protocol specifically targets the 4-imino-1,3-thiazolidin-2-one isomer (Carbonyl at C2, Imine at C4). This is distinct from the more common 2-imino-4-thiazolidinone (Pseudothiohydantoin) often synthesized from thiourea and chloroacetic acid.

Executive Summary

The 4-imino-1,3-thiazolidin-2-one core is a privileged scaffold in drug discovery, exhibiting significant potential as an antimicrobial, antioxidant, and analytical reagent (e.g., the HITO reagent for Ru(IV) determination). Conventional thermal synthesis (reflux) often suffers from long reaction times (4–12 hours), inconsistent yields, and the formation of polymeric byproducts due to the thermal instability of the intermediate thiocyanatoacetonitrile.

This protocol details a high-efficiency Microwave-Assisted Synthesis (MAS) pathway. By utilizing dielectric heating, we accelerate the nucleophilic substitution and subsequent cyclization steps, reducing reaction times to under 20 minutes while improving purity and yield.

Scientific Principles & Mechanism[1][2]

The Microwave Advantage

In this synthesis, microwave irradiation (2450 MHz) couples directly with the polar solvent (ethanol/water) and the ionic reagents (KSCN), generating rapid internal heating. This "non-thermal" effect—specifically the rapid rotation of dipoles—stabilizes the transition state of the initial nucleophilic attack, favoring the kinetic product (the cycle) over thermodynamic polymerization.

Reaction Mechanism

The synthesis proceeds via a two-stage cascade in a single pot:

-

Nucleophilic Substitution: The sulfur atom of the thiocyanate ion attacks the

-carbon of chloroacetonitrile, displacing chloride to form thiocyanatoacetonitrile . -

Cyclization: In the presence of a weak base (often sodium acetate) and water, the nitrile nitrogen attacks the thiocyanate carbon (or vice versa, depending on tautomer stabilization), followed by hydrolysis/rearrangement to close the ring.

Figure 1: Mechanistic pathway for the formation of the 4-imino-1,3-thiazolidin-2-one core.

Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of pressure control.

-

Vessels: 10 mL or 30 mL sealed borosilicate glass vials with Teflon/silicone septa.

-

Reagents:

-

Chloroacetonitrile (Caution: Highly Toxic/Lachrymator)

-

Potassium Thiocyanate (KSCN)

-

Sodium Acetate (NaOAc) - Catalyst/Buffer

-

Solvent: Ethanol:Water (4:1 v/v)

-

Aldehydes (for derivatization): Benzaldehyde, 4-Chlorobenzaldehyde, etc.

-

Protocol A: Synthesis of Core Scaffold (4-imino-1,3-thiazolidin-2-one)

Objective: Synthesis of the parent ring system.

-

Preparation: In a 10 mL microwave vial, dissolve Potassium Thiocyanate (1.2 equiv, 12 mmol) and Sodium Acetate (0.5 equiv, 5 mmol) in 4 mL of Ethanol:Water (4:1).

-

Addition: Add Chloroacetonitrile (1.0 equiv, 10 mmol) dropwise. Note: Perform in a fume hood.

-

Irradiation: Seal the vial and place it in the microwave cavity.

-

Mode: Dynamic (Temp Control)

-

Temperature: 90 °C

-

Hold Time: 15 minutes

-

Stirring: High (600 rpm)

-

Max Pressure: 15 bar

-

-

Workup:

-

Allow the vial to cool to 50 °C (using compressed air cooling).

-

Pour the reaction mixture into 20 mL of ice-cold water.

-

The product usually precipitates as a white/off-white solid.

-

Filter, wash with cold water (2 x 5 mL), and dry in a vacuum desiccator.

-

-

Purification: Recrystallization from hot ethanol if necessary.

Protocol B: Synthesis of 5-Arylidene Analogs (One-Pot Method)

Objective: Direct synthesis of biologically active 5-arylidene-4-imino-1,3-thiazolidin-2-ones via Knoevenagel condensation.

-

Mixture: In a 10 mL vial, combine:

-

4-imino-1,3-thiazolidin-2-one (synthesized in Protocol A) (1.0 mmol)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Anhydrous Sodium Acetate (1.0 mmol)

-

Glacial Acetic Acid (3 mL)

-

-

Irradiation:

-

Temperature: 120 °C

-

Hold Time: 10–12 minutes

-

Power: Max 150 W

-

-

Workup:

-

Cool to room temperature.

-

Pour into crushed ice. The colored precipitate (yellow/orange) indicates formation of the arylidene double bond.

-

Filter and wash with water.

-

Recrystallization: Ethanol or Acetic Acid/Water mixture.

-

Data Analysis & Validation

Comparative Efficiency

The microwave protocol demonstrates superior efficiency compared to traditional reflux methods.

| Parameter | Conventional Reflux | Microwave Protocol (This Guide) | Improvement |

| Reaction Time | 4 – 8 Hours | 10 – 15 Minutes | 16x - 32x Faster |

| Solvent Usage | 50 – 100 mL | 3 – 5 mL | Green Chemistry |

| Yield (Core) | 45 – 60% | 78 – 85% | +25% Yield |

| Purity (Crude) | Low (requires column) | High (recrystallization only) | Simplified Workup |

Structural Characterization (Expected Data)

-

IR (KBr):

-

3200–3400 cm⁻¹ (NH stretch, broad)

-

1680–1720 cm⁻¹ (C=O stretch, strong)[1]

-

1620–1650 cm⁻¹ (C=N stretch)

-

-

¹H NMR (DMSO-d₆):

- 4.10 ppm (s, 2H, CH₂ of thiazolidine ring) – Disappears in 5-arylidene analogs.

- 9.0–10.0 ppm (br s, NH).[2]

-

For 5-arylidene:

7.5–7.8 ppm (s, 1H, =CH-Ar).

Workflow Decision Tree

Use this logic flow to determine the optimal synthesis path for your specific analog.

Figure 2: Experimental decision matrix for thiazolidinone analog synthesis.

Troubleshooting & Safety

-

Pressure Spikes: The reaction of chloroacetonitrile can be exothermic. Ensure the microwave vessel is not filled beyond 60% capacity. Use a "pre-stir" step of 30 seconds before applying power.

-

Charring: If the reaction mixture turns black/tarry, the temperature is too high. Reduce temperature to 80 °C and extend time, or switch to a more polar solvent system (add more water) to absorb microwave energy more efficiently.

-

Safety: Chloroacetonitrile is fatal if inhaled or absorbed through skin. KSCN releases toxic fumes if acidified strongly. All handling must occur in a certified fume hood.

References

-

Rydchuk, P., et al. (2019). Spectrophotometric determination of Ru(IV) using 5-hydroxyimino-4-imino-1,3-thiazolidin-2-one as a novel analytical reagent. Acta Chimica Slovenica, 66(1), 62–69.[3] Link

-

Chaban, T., et al. (2019). Synthesis of some new 4-iminothiazolidine-2-ones as possible antioxidants agents. Pharmacia, 66(1), 27–32. Link

-

Vicini, P., et al. (2006). Synthesis and biological evaluation of benzo[d]isothiazole derivatives as non-covalent SARS-CoV 3CLpro inhibitors. (Contextual reference for thiazolidinone scaffolds). Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. Link

-

ChemicalBook. 4-IMINO-1,3-THIAZOLIDIN-2-ONE (CAS 19967-65-8) Properties and Synthesis.Link

Sources

Application Notes & Protocols: A Framework for the Biological Evaluation of 4-imino-1,3-thiazolidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Thiazolidinone Scaffold

The 1,3-thiazolidin-4-one scaffold is a prominent heterocyclic structure in medicinal chemistry, often referred to as a "wonder nucleus" due to the wide array of biological activities its derivatives possess.[1][2] Among these, 4-imino-1,3-thiazolidin-2-one derivatives have attracted significant attention. This core structure, amenable to chemical modification at multiple positions, serves as a versatile template for designing novel therapeutic agents.[3] Published research has consistently demonstrated that compounds featuring this scaffold exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4][5]

This document provides a structured, in-depth guide for the systematic biological evaluation of novel 4-imino-1,3-thiazolidin-2-one derivatives. It is designed to guide researchers from initial cytotoxicity screening to more specific bioassays and preliminary mechanism of action studies, ensuring a robust and logical progression of investigation. The protocols outlined herein are based on established, validated methodologies to ensure scientific integrity and reproducibility.

Part 1: Foundational Analysis - Cytotoxicity and Viability Screening

A critical first step in evaluating any new chemical entity is to determine its effect on cell viability. This foundational data informs the concentration range for subsequent, more specific assays and identifies compounds with potential as cytotoxic agents (e.g., for anticancer applications). The MTT assay is a reliable and widely used colorimetric method for this purpose.[6]

Principle of the MTT Assay The assay's principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living, metabolically active cells.[6] This reaction produces insoluble purple formazan crystals. The amount of formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.[7]

Protocol 1: General Cytotoxicity Screening using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on selected cell lines.

Materials:

-

Test 4-imino-1,3-thiazolidin-2-one derivatives

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[8][9]

-

Normal, non-cancerous cell line (e.g., BJ fibroblasts) for selectivity assessment[10]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)[11]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[12]

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette, CO2 incubator, microplate reader

Procedure:

-

Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and dilute cells to an optimal seeding density (typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[7]

-

Compound Treatment: Prepare a stock solution of each derivative (e.g., 10 mM in DMSO). Perform serial dilutions in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.

-

Controls: Include the following controls on each plate:

-

Untreated Control: Cells treated with medium only (represents 100% viability).

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).

-

Positive Control: A known cytotoxic drug (e.g., Etoposide or Doxorubicin).[9]

-

Blank Control: Wells with medium only, no cells.

-

-

Incubation: Incubate the plate for 48 or 72 hours. The duration should be optimized based on the cell line's doubling time.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for another 4 hours at 37°C.[12] During this time, viable cells will form formazan crystals.

-

Solubilization: Carefully aspirate the medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6]

Data Analysis:

-

Subtract the average absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

| Compound ID | Concentration (µM) | % Cell Viability (MCF-7) |

| Derivative A | 0.1 | 98.5 ± 4.2 |

| 1 | 91.2 ± 3.5 | |

| 10 | 52.3 ± 2.8 | |

| 50 | 15.7 ± 1.9 | |

| 100 | 5.1 ± 1.1 | |

| Etoposide | 10 | 45.6 ± 3.1 |

Part 2: Specific Biological Activity Evaluation

Based on the broad therapeutic potential of thiazolidinones, this section details protocols for assessing three key activities: antimicrobial, anti-inflammatory, and specific anticancer mechanisms.

Antimicrobial Activity Assessment

Rationale: The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[13] Thiazolidinone derivatives have shown promise in this area.[5] The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[14][15]

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

Objective: To determine the MIC of the test compounds against representative Gram-positive and Gram-negative bacteria.

Materials:

-

Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[9]

-

Mueller-Hinton Broth (MHB).

-

Sterile 96-well plates.

-

0.5 McFarland turbidity standard.

-

Standard antibiotic (e.g., Tetracycline or Ciprofloxacin) as a positive control.[9]

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[16]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations (e.g., 256 µg/mL down to 1 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls:

-

Positive Control: A standard antibiotic serially diluted.

-

Negative (Growth) Control: Inoculum with broth and vehicle (DMSO).

-

Sterility Control: Broth only.

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14]

| Compound ID | Test Organism | MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Derivative B | S. aureus | 16 | 2 (Tetracycline) |

| Derivative B | E. coli | >256 | 4 (Tetracycline) |

Anti-inflammatory Activity Assessment

Rationale: Chronic inflammation is linked to numerous diseases. Many anti-inflammatory drugs target enzymes like cyclooxygenases (COX).[17] A common in vitro model for screening anti-inflammatory potential involves using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and measuring the inhibition of nitric oxide (NO) production.[18][19]

Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Objective: To evaluate the ability of the compounds to inhibit NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line.

-

Lipopolysaccharide (LPS).

-

Griess Reagent (for NO measurement).

-

A known anti-inflammatory agent (e.g., Dexamethasone) as a positive control.

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds (determined from the MTT assay) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the untreated control) and incubate for another 24 hours.

-

NO Measurement: Collect the cell culture supernatant. Mix it with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

-

Quantification: Measure the absorbance at 540 nm. The quantity of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

Elucidation of Anticancer Mechanism of Action (MoA)

Rationale: For compounds demonstrating significant cytotoxicity against cancer cells, understanding the underlying mechanism of action is crucial for further development.[20][21] Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[10] Measuring the activity of key executioner enzymes like Caspase-3 is a direct way to assess the induction of apoptosis.

Protocol 4: Apoptosis Induction via Caspase-3 Activity Assay

Objective: To determine if the cytotoxic effect of the compounds is mediated by the induction of apoptosis.

Materials:

-

Cancer cell line of interest (e.g., MCF-7).

-

Test compounds at their IC50 and 2x IC50 concentrations.

-

A commercial Caspase-3 colorimetric or fluorometric assay kit.

-

A known apoptosis inducer (e.g., Staurosporine) as a positive control.

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat them with the test compounds (at IC50 and 2x IC50), vehicle control, and a positive control for a specified time (e.g., 24 hours).

-

Cell Lysis: After incubation, lyse the cells according to the kit manufacturer's instructions to release the cellular contents, including caspases.

-

Caspase Reaction: Add the Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to the cell lysates and incubate. If Caspase-3 is active, it will cleave the substrate.

-

Detection: Measure the product of the cleavage reaction using a microplate reader (at 405 nm for colorimetric pNA-based assays).

-

Data Analysis: Quantify the increase in Caspase-3 activity as a fold-change relative to the untreated or vehicle-treated control cells.

Part 3: Visualization of Experimental Logic

Effective experimental design follows a logical progression from broad screening to specific mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.

General Biological Evaluation Workflow

The following diagram illustrates the hierarchical approach to evaluating novel 4-imino-1,3-thiazolidin-2-one derivatives.

Caption: Hierarchical workflow for the biological evaluation of novel compounds.

Signaling Pathway Visualization